
1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol
Overview
Description
1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol is a fluorinated aromatic compound with the molecular formula C₁₀H₂F₇O. This compound is characterized by the presence of seven fluorine atoms attached to a naphthalene ring, with a hydroxyl group (-OH) at the second position. The extensive fluorination imparts unique chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol can be synthesized through multiple synthetic routes. One common method involves the decarboxylation of (heptafluoronaphthalen-2-yl)acetic acid in dimethylformamide (DMF) in the presence of sodium bicarbonate (NaHCO₃), yielding 2-methylheptafluoronaphthalene. This intermediate can then be treated with phosphorus pentachloride (PCl₅) to form dichloro (heptafluoronaphthalen-2-yl)acetic acid, which upon further decarboxylation in DMF produces 2-(dichloromethyl)-heptafluoronaphthalene. Heating this compound with cesium fluoride results in the formation of 2-(difluoromethyl)heptafluoronaphthalene .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form partially or fully hydrogenated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol involves its interaction with molecular targets through its hydroxyl group and fluorinated aromatic ring. The hydroxyl group can form hydrogen bonds with target molecules, while the fluorine atoms can participate in various non-covalent interactions, such as van der Waals forces and dipole-dipole interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
2,3,4,5,6,7,8-Heptafluoronaphthalene: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
1,2,3,4,5,6,7-Heptafluoronaphthalen-8-ol: The hydroxyl group is positioned differently, affecting its interaction with molecular targets.
Uniqueness: 1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol is unique due to the specific positioning of the hydroxyl group and the extensive fluorination, which imparts distinct chemical and physical properties. These properties make it valuable for various applications in research and industry.
Properties
IUPAC Name |
1,3,4,5,6,7,8-heptafluoronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10HF7O/c11-3-1-2(4(12)8(16)7(3)15)6(14)10(18)9(17)5(1)13/h18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEQEWKAJFTONV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1F)O)F)F)C(=C(C(=C2F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10HF7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369295 | |
| Record name | Heptafluoro-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727-49-1 | |
| Record name | Heptafluoro-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 1-[5-[(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B1299737.png)
![[4-(4-Methoxyphenoxy)phenyl]methanamine](/img/structure/B1299739.png)
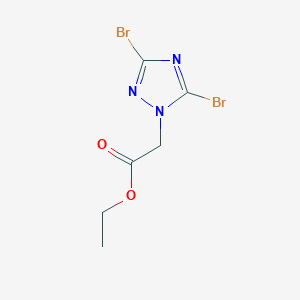
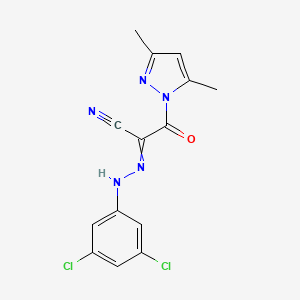
![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol](/img/structure/B1299762.png)
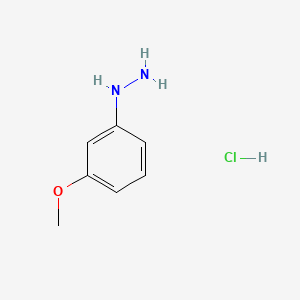
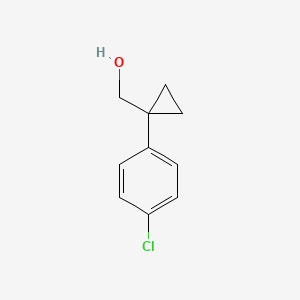

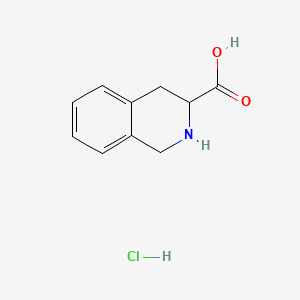



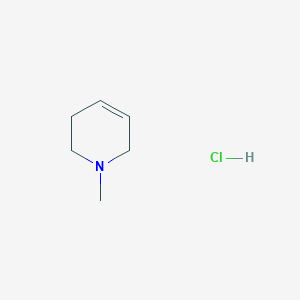
![[4-[4-(2-Cyano-3-methoxy-3-oxoprop-1-enyl)pyrimidin-2-yl]phenyl] thiophene-2-carboxylate](/img/structure/B1299781.png)
